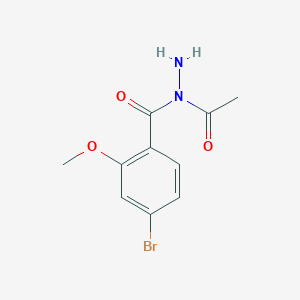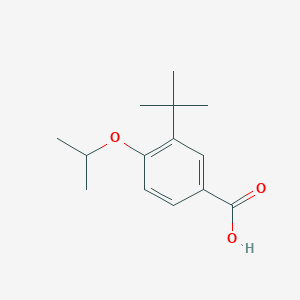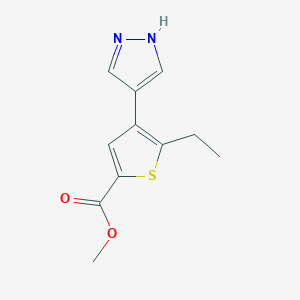
4-Methoxy-3-propanoylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-propanoylbenzoic acid is an organic compound with the molecular formula C₁₁H₁₂O₄. It is characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position, a propanoyl group (-C₂H₅CO-) at the 3-position, and a carboxylic acid group (-COOH) at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from 4-Methoxybenzoic Acid: One common synthetic route involves the acylation of 4-methoxybenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields this compound.
Starting from 3-Propionylbenzoic Acid: Another approach involves the methylation of 3-propionylbenzoic acid using methyl iodide in the presence of a strong base like potassium carbonate. The reaction is usually carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, such as the conversion to this compound derivatives.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-3-propanoylbenzoic acid has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
4-Methoxy-3-propanoylbenzoic acid is structurally similar to other benzoic acid derivatives, such as 3-methoxybenzoic acid and 4-methoxybenzoic acid. its unique combination of functional groups distinguishes it from these compounds. The presence of both a methoxy group and a propanoyl group contributes to its distinct chemical properties and reactivity.
Comparación Con Compuestos Similares
3-Methoxybenzoic Acid
4-Methoxybenzoic Acid
3-Propionylbenzoic Acid
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
4-methoxy-3-propanoylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-3-9(12)8-6-7(11(13)14)4-5-10(8)15-2/h4-6H,3H2,1-2H3,(H,13,14) |
Clave InChI |
LURGWJDKOROIAQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


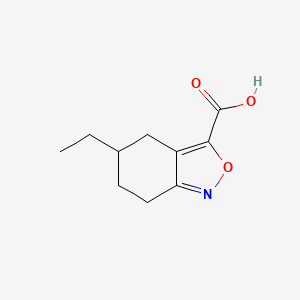

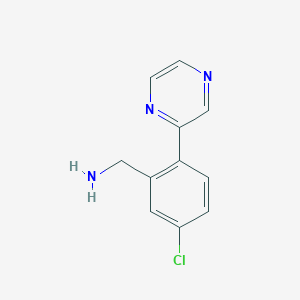

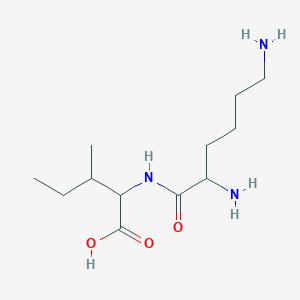
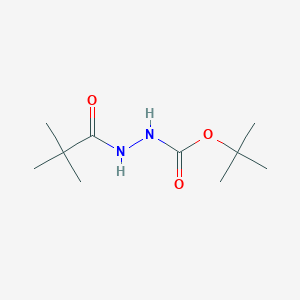
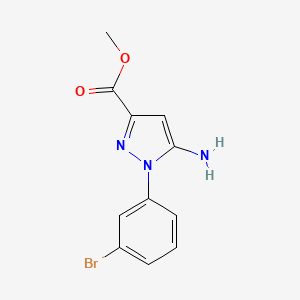
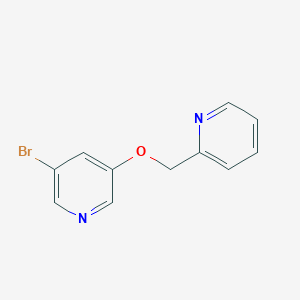
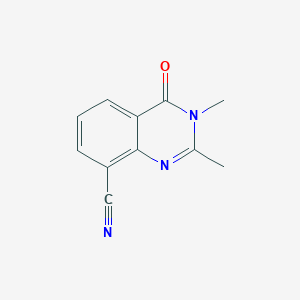
![N-[5-(6-chloro-5-nitropyridin-3-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B15356724.png)
